6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol
Overview
Description
6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol, also known as PPPT, is a chemical compound that has been widely used in scientific research. It belongs to the class of pyrimidine derivatives and has shown promising results in various experiments.
Mechanism of Action
6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has also been shown to improve memory and learning, and to have a protective effect on the nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol is its versatility. It can be used in a variety of experiments to study different biological processes. However, one of the limitations of 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol is its relatively low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several potential future directions for research on 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol. One area of interest is the development of new synthetic routes to improve the yield and purity of the compound. Another area of interest is the investigation of 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol's potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol and its potential applications in other areas of medicine.
Scientific Research Applications
6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has been extensively used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. 6-amino-2-[(3-phenoxypropyl)thio]-4-pyrimidinol has also been shown to have a positive effect on memory and learning, making it a potential candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
4-amino-2-(3-phenoxypropylsulfanyl)-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c14-11-9-12(17)16-13(15-11)19-8-4-7-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZOSHJXKHUXAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NC(=CC(=O)N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-(3-phenoxypropylsulfanyl)-1H-pyrimidin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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